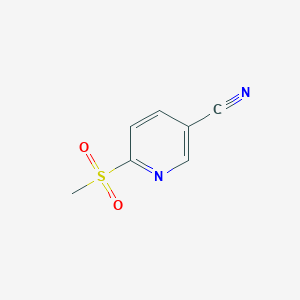

6-(Methylsulfonyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWUYKLVNZNIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499366 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66154-68-5 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Methylsulfonyl)nicotinonitrile chemical properties

A## Technical Guide: 6-(Methylsulfonyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 66154-68-5 | [1][2] |

| Molecular Formula | C₇H₆N₂O₂S | [1] |

| Molecular Weight | 182.20 g/mol | [1][2] |

| IUPAC Name | 6-(Methylsulfonyl)pyridine-3-carbonitrile | |

| Synonyms | This compound | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | Not explicitly stated, related compounds are solids. | |

| Melting Point | Data for the specific compound is not available. A related isomer, 2-(Methylsulfonyl)nicotinonitrile, has a melting point of 103-105 °C. | [3] |

| Boiling Point | Data for the specific compound is not available. A related compound has a boiling point of 204 °C (399 °F). | [4] |

| Solubility | Data for the specific compound is not available. A related compound, 6-Formyl-2-(methylsulfanyl)nicotinonitrile, is noted as being insoluble in water. | [5] |

| Storage Conditions | Store sealed in a dry place at 2-8°C or ambient temperature. | [1][2] |

Structural Identifiers:

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow:

The synthesis likely starts from a precursor such as 6-chloronicotinonitrile or 6-(methylthio)nicotinonitrile.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile (Intermediate).

-

To a solution of 6-chloronicotinonitrile in a suitable aprotic polar solvent like DMF or DMSO, add sodium thiomethoxide.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up, often by pouring into water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

-

-

Step 2: Oxidation to this compound (Final Product).

-

The crude 6-(methylthio)nicotinonitrile is dissolved in a chlorinated solvent such as dichloromethane (DCM).

-

An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®)) is added portion-wise, often at a reduced temperature (0 °C) to control the exothermic reaction.

-

The reaction is stirred until the starting material is consumed.

-

The mixture is then quenched, washed with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.

-

The final product is isolated by extraction, drying of the organic layer, and solvent evaporation. Purification is typically achieved by column chromatography or recrystallization.

-

Spectral and Analytical Data

Access to analytical data such as NMR, HPLC, and LC-MS is often available from chemical suppliers.[1] While specific spectra for this compound were not found in the search results, general characteristics can be anticipated.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl group of the sulfonyl moiety. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

-

¹³C NMR: The spectrum would display distinct signals for the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile and methylsulfonyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (182.20 g/mol ).

Biological Activity and Potential Applications

The nicotinonitrile scaffold is a key feature in many biologically active compounds, suggesting potential applications for this compound in drug discovery.

Antiproliferative and Anticancer Activity: Nicotinonitrile derivatives have demonstrated a wide range of pharmacological activities, including antiproliferative, anti-inflammatory, antioxidant, and antibacterial effects.[6][7] Several studies have highlighted their potential as anticancer agents.[1][5]

Tyrosine Kinase Inhibition: A significant area of research for nicotinonitrile derivatives is their role as kinase inhibitors. Certain novel nicotinonitrile compounds have been shown to induce apoptosis and inhibit tyrosine kinases (TK), which are crucial mediators in cell signaling pathways that are often dysregulated in cancer.[5] Inhibition of these kinases can arrest the cell cycle and lead to cancer cell death.[5] The methylsulfonyl group, being a strong electron-withdrawing group, may influence the binding affinity of the molecule to target enzymes.

Conceptual Signaling Pathway:

The diagram below illustrates a simplified, hypothetical signaling pathway where a nicotinonitrile-based inhibitor, such as this compound, could exert its anticancer effects through the inhibition of a receptor tyrosine kinase (RTK).

Caption: Hypothetical inhibition of a tyrosine kinase pathway by this compound.

Safety and Handling

Based on safety data for this and closely related compounds, this compound should be handled with care in a laboratory setting.

Hazard Classification:

Hazard Statements:

-

H302: Harmful if swallowed[2]

Precautionary Measures: A comprehensive set of precautionary statements applies, including:[2][4][8]

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with properties that make it an interesting candidate for further investigation in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer therapies. Its synthesis is achievable through standard organic chemistry techniques, and its handling requires adherence to established safety protocols for irritant and harmful substances. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its therapeutic potential.

References

- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-(Methylsulfonyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylsulfonyl)nicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its preparation is of significant interest to the medicinal chemistry community. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes. The information presented is curated from peer-reviewed literature and patent filings to aid researchers and drug development professionals in the efficient synthesis of this important intermediate.

Introduction

The nicotinonitrile scaffold is a prevalent motif in a multitude of biologically active molecules. The introduction of a methylsulfonyl group at the 6-position can significantly modulate the physicochemical and pharmacological properties of these compounds. Consequently, robust and scalable synthetic routes to this compound are highly sought after. This document outlines the most common and effective methods for its preparation, focusing on reaction conditions, yields, and purification techniques.

Synthetic Pathways

Two principal synthetic pathways have been identified for the preparation of this compound. The most prevalent and well-documented approach begins with the readily available 6-chloronicotinonitrile and proceeds through a thioether intermediate. A less common but potentially more direct route involves the direct displacement of a leaving group with a methanesulfinate salt. A third potential, though less direct, pathway could commence from 6-aminonicotinonitrile.

Pathway 1: From 6-Chloronicotinonitrile via a Thioether Intermediate

This two-step pathway is the most frequently reported method for synthesizing this compound. It involves the nucleophilic aromatic substitution of the chlorine atom in 6-chloronicotinonitrile with a methylthiolate source, followed by the oxidation of the resulting thioether to the desired sulfone.

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile

The first step is a nucleophilic aromatic substitution reaction where the chloride of 6-chloronicotinonitrile is displaced by a methylthiolate anion. Sodium thiomethoxide (NaSMe) is the most common reagent for this transformation.

Step 2: Oxidation of 6-(Methylthio)nicotinonitrile to this compound

The intermediate 6-(methylthio)nicotinonitrile is then oxidized to the final product. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation and ensure a high yield of the desired sulfone.

Pathway 2: Direct Sulfonylation of a 6-Substituted Nicotinonitrile

This pathway offers a more direct route by introducing the methylsulfonyl group in a single step. This typically involves the reaction of a nicotinonitrile derivative with a suitable leaving group at the 6-position with a methanesulfinate salt. While conceptually simpler, this method is less frequently described in the literature for this specific target molecule.

Pathway 3: From 6-Aminonicotinonitrile (Hypothetical)

A third potential route could start from 6-aminonicotinonitrile. This would likely involve a Sandmeyer-type reaction, a well-established method for converting aromatic amines to various other functional groups via a diazonium salt intermediate.[1][2][3] This could be used to introduce a chlorine atom, which would then follow Pathway 1, or potentially to directly introduce the sulfonyl moiety, although the latter is less common.

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below. These protocols are based on established literature precedents for similar transformations.

Protocol for Pathway 1: Step 1 - Synthesis of 6-(Methylthio)nicotinonitrile

Reaction: Nucleophilic Aromatic Substitution

-

Reagents:

-

6-Chloronicotinonitrile

-

Sodium thiomethoxide (NaSMe)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a solution of 6-chloronicotinonitrile in anhydrous DMF, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 6-(methylthio)nicotinonitrile.

-

Protocol for Pathway 1: Step 2 - Oxidation of 6-(Methylthio)nicotinonitrile

Reaction: Thioether Oxidation

-

Reagents:

-

6-(Methylthio)nicotinonitrile

-

Oxidizing agent: m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

-

Solvent: Dichloromethane (DCM) for m-CPBA; Acetic acid or a ketone solvent for H₂O₂[4]

-

-

Procedure (using m-CPBA):

-

Dissolve 6-(methylthio)nicotinonitrile in DCM and cool the solution in an ice bath.

-

Add a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

-

Procedure (using Hydrogen Peroxide):

-

Dissolve 6-(methylthio)nicotinonitrile in acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, excess) dropwise to the solution. The reaction may be exothermic.

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product as described above.

-

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pathway 1, Step 1 | 6-Chloronicotinonitrile | Sodium thiomethoxide | DMF | 25-60 | 2-6 | High (Typically >80%) | General Knowledge |

| Pathway 1, Step 2 | 6-(Methylthio)nicotinonitrile | m-CPBA (2.2 eq.) | DCM | 0 to 25 | 1-4 | Good to Excellent (70-95%) | General Knowledge |

| Pathway 1, Step 2 | 6-(Methylthio)nicotinonitrile | H₂O₂ (excess) | Acetic Acid | 25-50 | 4-12 | Variable, often good | [5] |

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways and a general experimental workflow.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 6-chloronicotinonitrile, involving the formation of a thioether intermediate followed by oxidation. This pathway offers high yields and utilizes readily available reagents. While direct sulfonylation presents a more atom-economical approach, it appears to be less developed. The alternative route from 6-aminonicotinonitrile provides flexibility but adds an extra step to the sequence. The detailed protocols and data presented in this guide are intended to facilitate the successful and efficient synthesis of this valuable building block for pharmaceutical research and development.

References

- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 6-(Methylsulfonyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 6-(Methylsulfonyl)nicotinonitrile. This compound, belonging to the substituted pyridine class, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the nicotinonitrile scaffold and the methylsulfonyl group in various bioactive molecules. This document details its structural characteristics, a plausible synthetic route, and expected analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for its synthesis and characterization are also provided to ensure reproducibility.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with a nitrile group at the 3-position and a methylsulfonyl group at the 6-position. The presence of the electron-withdrawing nitrile and methylsulfonyl groups significantly influences the electronic properties of the pyridine ring.

Structural Details

The core structure consists of a planar pyridine ring. The geometry around the sulfur atom in the methylsulfonyl group is tetrahedral.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| C-S (sulfonyl) | ~1.77 | Typical single bond length between a carbon and a sulfur atom in a sulfone. |

| S=O (sulfonyl) | ~1.45 | Characteristic double bond length for a sulfonyl group. |

| C-C (pyridine ring) | ~1.39 - 1.40 | Aromatic C-C bond lengths within the pyridine ring. |

| C-N (pyridine ring) | ~1.33 - 1.34 | Aromatic C-N bond lengths within the pyridine ring. |

| C-C≡N (nitrile) | ~1.45 | Single bond between the pyridine ring and the nitrile carbon. |

| C≡N (nitrile) | ~1.15 | Typical triple bond length for a nitrile group. |

| **Bond Angles (°) ** | ||

| O=S=O (sulfonyl) | ~118-120 | Expected bond angle for a sulfonyl group. |

| C-S-C (sulfonyl) | ~104 | Tetrahedral geometry around the sulfur atom, slightly compressed due to the presence of lone pairs. |

| Ring Angles (pyridine) | ~118-122 | Internal bond angles of the pyridine ring, deviating slightly from a perfect hexagon. |

| C-C-C≡N (nitrile) | ~178-180 | Nearly linear geometry of the cyano group relative to the pyridine ring. |

Note: These values are predictions based on standard bond lengths and angles for similar functional groups and may vary slightly from experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 66154-68-5 | [1] |

| Molecular Formula | C₇H₆N₂O₂S | [1] |

| Molecular Weight | 182.20 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)C#N | |

| InChI Key | MCWUYKLVNZNIIM-UHFFFAOYSA-N | |

| Appearance | Predicted to be a white to off-white solid | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol. |

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound starts from the commercially available 6-chloronicotinonitrile. The first step involves a nucleophilic aromatic substitution with sodium methanethiolate to introduce the methylthio group, followed by an oxidation to the desired methylsulfonyl group.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile

-

To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium methanethiolate (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(methylthio)nicotinonitrile.

Step 2: Synthesis of this compound

-

Dissolve the 6-(methylthio)nicotinonitrile (1.0 eq) obtained from the previous step in dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Analysis and Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from NMR, IR, and MS are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~3.20 | Singlet (s) | 3H | -SO₂CH₃ | The methyl protons of the sulfonyl group are expected to be a singlet in a region typical for such groups. |

| ~8.10 | Doublet (d) | 1H | H-5 (Pyridine) | Coupled to H-4, expected to be downfield due to the influence of the adjacent sulfonyl group. |

| ~8.40 | Doublet of doublets (dd) | 1H | H-4 (Pyridine) | Coupled to H-5 and H-2, positioned between the two electron-withdrawing groups. |

| ~9.10 | Doublet (d) | 1H | H-2 (Pyridine) | Coupled to H-4, expected to be the most downfield proton due to the proximity to the nitrogen and nitrile group. |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~40.0 | -SO₂C H₃ | The methyl carbon of the sulfonyl group. |

| ~116.0 | -C ≡N | The carbon of the nitrile group. |

| ~118.0 | C -CN | The pyridine carbon to which the nitrile is attached. |

| ~125.0 | C -5 | Aromatic carbon in the pyridine ring. |

| ~140.0 | C -4 | Aromatic carbon in the pyridine ring. |

| ~152.0 | C -2 | Aromatic carbon adjacent to the nitrogen. |

| ~160.0 | C -6 | Aromatic carbon attached to the sulfonyl group, expected to be significantly downfield. |

NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans will be necessary (e.g., 1024) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |

| ~2230 | Strong | C≡N stretch (nitrile) | A strong, sharp absorption is expected for the nitrile functional group. |

| ~1580, 1470 | Medium | C=C, C=N stretch (aromatic) | Ring stretching vibrations of the pyridine nucleus. |

| ~1320, 1150 | Strong | S=O stretch (sulfonyl) | Asymmetric and symmetric stretching vibrations of the sulfonyl group, typically strong absorptions. |

IR Spectrum Acquisition Protocol:

-

Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) plate or prepare a KBr pellet containing a small amount of the compound.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Predicted Fragment Ion | Notes |

| 182 | [M]⁺˙ (Molecular Ion) | The parent ion corresponding to the molecular weight of the compound. |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the sulfonyl group. |

| 118 | [M - SO₂]⁺˙ | Loss of sulfur dioxide. |

| 103 | [M - SO₂CH₃]⁺ | Loss of the entire methylsulfonyl group. This fragment corresponds to the nicotinonitrile radical cation. |

| 76 | [C₅H₄N]⁺ | Fragmentation of the nicotinonitrile radical cation with loss of HCN. |

Mass Spectrum Acquisition Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Logical Workflow for Spectroscopic Analysis

The comprehensive spectroscopic analysis of this compound follows a logical progression to confirm its structure.

Caption: Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure, synthesis, and spectroscopic characterization of this compound. The presented data, although predictive, is based on established chemical principles and data from analogous structures, offering a reliable reference for researchers. The detailed experimental protocols are designed to be readily implementable in a standard organic chemistry laboratory, facilitating the synthesis and validation of this compound for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to 6-(Methylsulfonyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Methylsulfonyl)nicotinonitrile, a substituted pyridine derivative. Due to the limited publicly available information on the specific discovery and detailed historical development of this compound, this guide focuses on its chemical properties, plausible synthetic routes based on established organic chemistry principles, and the broader context of the biological significance of the nicotinonitrile scaffold. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this and related compounds for further investigation.

Introduction

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the core of several marketed drugs and serving as versatile intermediates in the synthesis of various biologically active molecules.[1] The introduction of a methylsulfonyl group at the 6-position of the pyridine ring, yielding this compound, significantly alters the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. This guide explores the available technical information for this specific compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 66154-68-5 | [2] |

| Molecular Formula | C₇H₆N₂O₂S | [2] |

| Molecular Weight | 182.20 g/mol | [2] |

| Appearance | Pale brown solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Synthesis and Discovery

The definitive "discovery" and initial synthesis of this compound are not well-documented in publicly accessible scientific literature. However, a logical and commonly employed synthetic strategy for this class of compounds involves a two-step process: the synthesis of a thioether precursor, 6-(methylthio)nicotinonitrile, followed by its oxidation to the corresponding sulfone.

Plausible Synthetic Pathway

A plausible synthetic pathway is outlined below. This pathway is based on general and well-established reactions in organic synthesis for creating analogous structures.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols (Representative)

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile (Precursor)

This reaction involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position of the nicotinonitrile ring with a sulfur nucleophile.

-

Reaction: 6-Chloronicotinonitrile + Sodium thiomethoxide → 6-(Methylthio)nicotinonitrile + Sodium chloride

-

Reagents and Solvents:

-

6-Chloronicotinonitrile (1 equivalent)

-

Sodium thiomethoxide (1.1 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

-

Procedure:

-

Dissolve 6-chloronicotinonitrile in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium thiomethoxide portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 6-(methylthio)nicotinonitrile.

-

Step 2: Oxidation to this compound

The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent.

-

Reaction: 6-(Methylthio)nicotinonitrile + Oxidizing Agent → this compound

-

Reagents and Solvents:

-

6-(Methylthio)nicotinonitrile (1 equivalent)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (2.5 equivalents)

-

Chlorinated solvent (e.g., Dichloromethane (DCM)) or a mixture of solvents like methanol/water for Oxone®.

-

-

Procedure:

-

Dissolve 6-(methylthio)nicotinonitrile in the appropriate solvent in a round-bottom flask.

-

If using m-CPBA, cool the solution in an ice bath (0°C). Add m-CPBA portion-wise, maintaining the temperature.

-

If using Oxone®, dissolve it in water and add it to a solution of the thioether in methanol.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Work-up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess peroxide, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are scarce in publicly available literature. However, the nicotinonitrile scaffold is a well-established pharmacophore with a broad range of biological activities.

Derivatives of nicotinonitrile have been reported to exhibit various therapeutic properties, including but not limited to:

-

Anticancer Activity: Many nicotinonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibition: The nicotinonitrile moiety is present in inhibitors of various enzymes, playing a role in the treatment of different diseases.

-

Antimicrobial and Antiviral Properties: Certain substituted nicotinonitriles have demonstrated activity against bacteria, fungi, and viruses.

The methylsulfonyl group is known to be a bioisostere for other functional groups and can act as a hydrogen bond acceptor, potentially influencing drug-receptor interactions. Its presence can also modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Given the established biological importance of the nicotinonitrile core and the potential modulatory effects of the methylsulfonyl group, this compound represents an interesting candidate for further biological screening and drug discovery programs.

Conclusion

This compound is a chemical entity with established physical properties but a sparsely documented history of discovery and synthesis. This guide has provided a plausible and detailed synthetic methodology based on fundamental organic chemistry principles. While direct biological data for this specific compound is limited, the well-documented and diverse biological activities of the broader nicotinonitrile class of compounds suggest that this compound and its analogues could be valuable subjects for future research in medicinal chemistry and drug development. Further investigation is warranted to fully elucidate its biological profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Solubility of 6-(Methylsulfonyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylsulfonyl)nicotinonitrile is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and logical workflows to guide the process. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing the necessary methodologies for researchers to determine its solubility in their laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂O₂S | [1] |

| Molecular Weight | 182.20 g/mol | [1][2] |

| CAS Number | 66154-68-5 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| SMILES | CS(=O)(=O)c1ccc(cn1)C#N | [2] |

Predicted Solubility Profile

Quantitative solubility data for this compound in various organic solvents are not extensively reported in publicly available literature. However, its solubility can be qualitatively predicted based on its molecular structure. The presence of a polar sulfonyl group (-SO₂CH₃) and a polar nitrile group (-CN) suggests that this compound is a polar molecule. Therefore, it is expected to have better solubility in polar solvents and limited solubility in nonpolar solvents. The principle of "like dissolves like" is a useful guide in this context.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Dielectric Constant (Approx.) | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 47 | High (Aprotic) | High | Highly polar aprotic solvent, effective at dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | 37 | High (Aprotic) | High | Similar to DMSO, a highly polar aprotic solvent. |

| Acetonitrile | 37.5 | Moderate (Aprotic) | Moderate | Polar aprotic solvent. |

| Acetone | 21 | Moderate (Aprotic) | Moderate | Polar aprotic solvent. |

| Ethanol | 24.5 | Moderate (Protic) | Moderate to Low | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | 33 | Moderate (Protic) | Moderate to Low | Polar protic solvent, similar to ethanol. |

| Dichloromethane (DCM) | 9.1 | Moderate to Low | Low | Halogenated solvent of moderate polarity. |

| Ethyl Acetate | 6.0 | Low to Moderate | Low | Ester solvent of medium polarity. |

| Toluene | 2.4 | Low | Low / Insoluble | Nonpolar aromatic solvent. |

| Hexane | 1.9 | Low / Insoluble | Insoluble | Nonpolar aliphatic solvent. |

Researchers should experimentally verify these predictions for their specific applications.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Objective

To determine the concentration of a saturated solution of this compound in a selection of solvents at a controlled temperature.

Materials

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[3]

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).[3]

-

Phase Separation: After the equilibration period, let the vials stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.[3]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.[3]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask method of solubility determination.

Factors Influencing Solubility

The solubility of a compound is influenced by several factors related to both the solute and the solvent. The diagram below illustrates these relationships.

Conclusion

References

Unlocking the Therapeutic Potential of 6-(Methylsulfonyl)nicotinonitrile: A-Technical Guide for-Novel Drug Discovery

Abstract

6-(Methylsulfonyl)nicotinonitrile is a small heterocyclic compound characterized by a pyridine ring substituted with a cyano group and a methylsulfonyl moiety. While this specific molecule remains largely unexplored within the scientific literature, its structural features, particularly the nicotinonitrile scaffold, suggest a high potential for biological activity. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining promising avenues for investigation into the therapeutic applications of this compound. By examining the established activities of structurally related compounds, this document proposes four key research areas: antimicrobial, anticancer, phosphodiesterase 2A (PDE2A) inhibition, and neuronal nicotinic acetylcholine receptor (nAChR) modulation. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside a framework for data presentation and visualization, to facilitate a structured and efficient research workflow.

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of nicotinonitrile have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The incorporation of a methylsulfonyl group at the 6-position of the nicotinonitrile ring introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Despite the prevalence of the nicotinonitrile core in drug discovery, this compound remains an uncharacterized entity. This guide aims to bridge this knowledge gap by proposing a systematic investigation into its therapeutic potential.

Proposed Research Areas

Based on the structure-activity relationships of analogous compounds, the following areas are proposed for the initial investigation of this compound's biological activity.

Antimicrobial Activity

The pyridine ring is a common motif in antimicrobial agents.[2] Various substituted nicotinonitriles have been reported to possess antibacterial and antifungal properties. The electron-withdrawing nature of the sulfonyl and cyano groups in this compound may enhance its interaction with microbial targets.

Anticancer Activity

Numerous nicotinonitrile derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3] These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and survival. The potential of this compound as a cytotoxic agent warrants thorough investigation.

Phosphodiesterase 2A (PDE2A) Inhibition

Phosphodiesterase 2A (PDE2A) is a key enzyme in cyclic nucleotide signaling, hydrolyzing both cAMP and cGMP.[4] Inhibition of PDE2A has emerged as a promising therapeutic strategy for a range of disorders, including neurological and cardiovascular diseases.[4] The nitrogen-containing heterocyclic structure of this compound makes it a candidate for investigation as a novel PDE2A inhibitor.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a multitude of physiological processes in the central and peripheral nervous systems. The pyridine core of this compound is a bioisostere of the natural ligand acetylcholine, suggesting potential interactions with nAChRs.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible two-step synthesis of this compound is outlined below, starting from the commercially available 6-chloronicotinonitrile.

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile

-

Materials: 6-chloronicotinonitrile, sodium thiomethoxide, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 6-chloronicotinonitrile (1 equivalent) in anhydrous DMF, add sodium thiomethoxide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(methylthio)nicotinonitrile.

-

Step 2: Oxidation to this compound

-

Materials: 6-(methylthio)nicotinonitrile, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 6-(methylthio)nicotinonitrile (1 equivalent) in DCM and cool the solution to 0 °C.

-

Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[5][6]

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 0.5 McFarland standard, resazurin dye.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

-

Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the inoculum to each well containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

After incubation, add resazurin dye to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is the lowest concentration of the compound that prevents the color change, indicating inhibition of microbial growth.

-

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound against cancer cell lines can be assessed using the MTT assay.[7][8]

-

Materials: 96-well cell culture plates, cancer cell lines (e.g., MCF-7, HCT-116), complete culture medium, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Phosphodiesterase 2A (PDE2A) Inhibition Assay

A fluorescence polarization (FP)-based assay can be used to determine the inhibitory activity of the compound against PDE2A.

-

Materials: Recombinant human PDE2A enzyme, fluorescently labeled cAMP (FAM-cAMP), PDE assay buffer, binding agent (e.g., beads that bind to the linearized monophosphate), 384-well plates.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the PDE2A enzyme and the compound dilutions.

-

Initiate the reaction by adding FAM-cAMP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and add the binding agent.

-

Measure the fluorescence polarization using a suitable plate reader. An increase in polarization indicates enzyme activity (hydrolysis of FAM-cAMP), while a decrease suggests inhibition.

-

Calculate the IC50 value from the dose-response curve.

-

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

A competitive radioligand binding assay can be employed to assess the affinity of the compound for nAChRs.

-

Materials: Cell membranes expressing the desired nAChR subtype (e.g., α4β2), radioligand (e.g., [³H]-epibatidine), binding buffer, unlabeled control ligand (e.g., nicotine), 96-well plates, scintillation fluid.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

After incubation to reach equilibrium, harvest the membranes onto filter mats and wash to remove unbound radioligand.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 64 |

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT-116 | Colorectal Carcinoma | 12.2 |

| A549 | Lung Carcinoma | 25.1 |

| HeLa | Cervical Adenocarcinoma | 15.7 |

Table 3: Hypothetical PDE2A Inhibitory Activity of this compound

| Enzyme | Substrate | IC50 (nM) |

| PDE2A | cAMP | 75 |

| PDE2A | cGMP | 92 |

Table 4: Hypothetical nAChR Binding Affinity of this compound

| nAChR Subtype | Radioligand | Ki (nM) |

| α4β2 | [³H]-Epibatidine | 250 |

| α7 | [¹²⁵I]-α-Bungarotoxin | >10,000 |

Conclusion

This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This technical guide provides a foundational roadmap for its systematic investigation. By exploring its activity in the proposed research areas of antimicrobial and anticancer chemotherapy, as well as its potential modulation of PDE2A and nAChRs, new avenues for drug discovery may be uncovered. The detailed protocols and data presentation frameworks provided herein are intended to streamline the research process and facilitate the generation of robust and reproducible data. Further studies into the structure-activity relationships of derivatives of this compound could lead to the development of potent and selective therapeutic agents.

References

- 1. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 8. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

6-(Methylsulfonyl)nicotinonitrile: A Versatile Building Block for Organic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylsulfonyl)nicotinonitrile is a key heterocyclic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic properties, arising from the presence of a potent electron-withdrawing methylsulfonyl group and a cyano moiety on a pyridine ring, render it an excellent substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the construction of complex molecular architectures, including potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 66154-68-5 |

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.20 g/mol |

| Appearance | Off-white to white crystalline powder |

| Melting Point | 145-149 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 6-chloronicotinonitrile.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 6-(Methylthio)nicotinonitrile

-

To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(methylthio)nicotinonitrile.

Experimental Protocol: Synthesis of this compound

-

Dissolve 6-(methylthio)nicotinonitrile (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Oxone® (2.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in water or DCM, respectively, dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Reactivity and Applications in Organic Synthesis

The methylsulfonyl group in this compound is a superb leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the sulfonyl and cyano groups, combined with the inherent electron deficiency of the pyridine ring, highly activates the C6-position for nucleophilic attack.

Figure 2: General mechanism of SNAr on this compound.

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to a diverse array of substituted nicotinonitrile derivatives.

Application in the Synthesis of Kinase Inhibitors

The nicotinonitrile scaffold is a prevalent motif in numerous kinase inhibitors. The ability to readily introduce various substituents at the 6-position of this compound makes it a valuable building block for the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

One notable example is in the synthesis of analogs of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Illustrative Experimental Protocol: Synthesis of a 6-Anilino-nicotinonitrile Derivative

-

In a sealed tube, dissolve this compound (1.0 eq) and the desired aniline derivative (1.2 eq) in a suitable solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 6-anilino-nicotinonitrile derivative.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DIPEA | DMA | 120 | 16 | 85-95 |

| Benzylamine | K₂CO₃ | DMF | 80 | 8 | 90-98 |

| Phenol | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-85 |

| Thiophenol | Et₃N | THF | 60 | 6 | 88-96 |

Conclusion

This compound has established itself as a cornerstone building block in contemporary organic synthesis. Its straightforward preparation and exceptional reactivity in nucleophilic aromatic substitution reactions provide a reliable and versatile platform for the synthesis of a multitude of functionalized nicotinonitrile derivatives. The demonstrated utility of this compound in the rapid assembly of molecular libraries for drug discovery, particularly in the realm of kinase inhibitors, underscores its significance for researchers and professionals in the pharmaceutical and life sciences industries. The detailed protocols and reactivity profile presented in this guide are intended to facilitate its broader application in the pursuit of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(Methylsulfonyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 6-(methylsulfonyl)nicotinonitrile, a key intermediate in the development of various therapeutic agents. The protocol outlines the nucleophilic aromatic substitution (SNAr) reaction of 6-chloronicotinonitrile with sodium methanesulfinate. This synthesis is crucial for the construction of molecules with potential applications in medicinal chemistry, particularly as enzyme inhibitors and signaling pathway modulators. The straightforward and efficient procedure detailed below is designed for reproducibility in a standard laboratory setting.

Introduction

Nicotinonitrile derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules. The introduction of a methylsulfonyl group at the 6-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This functional group can act as a hydrogen bond acceptor and enhance solubility, making it a valuable moiety in drug design. The following protocol describes the synthesis of this compound from the readily available 6-chloronicotinonitrile. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfinate anion displaces the chloride on the electron-deficient pyridine ring.

Reaction Scheme

Applications of 6-(Methylsulfonyl)nicotinonitrile in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylsulfonyl)nicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano and a methylsulfonyl group. While direct studies on the biological activities of this compound are limited in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological activities. Nicotinonitrile derivatives are recognized as important scaffolds in medicinal chemistry, with several marketed drugs containing this core structure, including bosutinib, neratinib, and milrinone.[1] The methylsulfonyl group is a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the potential use of this compound in drug discovery, primarily as a scaffold or intermediate for the synthesis of kinase inhibitors for anticancer therapy. The provided protocols are based on established methodologies for analogous compounds.

Potential Applications in Anticancer Drug Discovery

The nicotinonitrile scaffold is a key component in a variety of kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Therefore, this compound represents a valuable starting point or fragment for the synthesis of novel kinase inhibitors.

Rationale for Targeting Kinases

The pyridine ring of the nicotinonitrile core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The nitrile group can act as a hydrogen bond acceptor, and the methylsulfonyl group can be modified to interact with other regions of the enzyme, potentially conferring selectivity and potency.

Potential Kinase Targets

Based on the activity of structurally related nicotinonitrile derivatives, potential kinase targets for compounds derived from this compound include:

-

Pim Kinases (Pim-1, -2, -3): Overexpressed in various cancers, Pim kinases are involved in cell survival and proliferation. Several nicotinonitrile-based compounds have shown potent inhibition of Pim kinases.[2][4]

-

Tyrosine Kinases (e.g., EGFR, HER2): These are critical drivers in many solid tumors. Derivatives of 4-anilinoquinoline-3-carbonitrile have been developed as irreversible inhibitors of EGFR and HER2.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Pyrimidine-5-carbonitrile derivatives have been evaluated as VEGFR-2 inhibitors.

Data Presentation: Inhibitory Activities of Representative Nicotinonitrile-Based Kinase Inhibitors

To provide a context for the potential potency of compounds derived from this compound, the following table summarizes the inhibitory activities of some reported nicotinonitrile-based kinase inhibitors.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pyrazolopyridine-nicotinonitrile hybrid | Tyrosine Kinase | 311 - 352 | - | [3][6] |

| Fused Nicotinonitrile | Pim-1 | ≤ 280 | HepG2 | [2][4] |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | - | - | [5] |

| 4-Anilinoquinoline-3-carbonitrile | HER-2 | - | - | [5] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 6-chloronicotinonitrile.

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile

-

Reaction:

-

To a solution of 6-chloronicotinonitrile (1 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add sodium thiomethoxide (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-(methylthio)nicotinonitrile, which can be purified by column chromatography.

-

Step 2: Oxidation to this compound

-

Reaction:

-

Dissolve the 6-(methylthio)nicotinonitrile (1 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Biological Evaluation: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound, such as a derivative of this compound, against Pim-1 kinase.[2][7][8]

-

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 substrate peptide (e.g., a derivative of Bad)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (dissolved in DMSO)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of Pim-1 kinase solution (e.g., 10 ng/µL in kinase buffer).

-

Add 2 µL of a substrate/ATP mixture (e.g., 25 µM substrate and 25 µM ATP in kinase buffer) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Hypothetical Kinase Inhibition Workflow

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. promega.com [promega.com]

- 3. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Role of 6-(Methylsulfonyl)nicotinonitrile in the Development of Potent Kinase Inhibitors

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

The 6-(methylsulfonyl)nicotinonitrile scaffold is a key pharmacophore in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The electron-withdrawing nature of both the sulfonyl and nitrile groups on the pyridine ring creates a unique electronic profile that can be exploited for specific and high-affinity interactions within the ATP-binding pocket of various kinases. The methylsulfonyl group, in particular, can act as a hydrogen bond acceptor and its steric bulk can be tailored to achieve selectivity for the target kinase. The nitrile group often serves as a key anchoring point, forming critical hydrogen bonds with the hinge region of the kinase. These application notes provide an overview of the utility of this scaffold, along with detailed protocols for the synthesis and evaluation of kinase inhibitors derived from or inspired by this compound.

While direct synthesis from this compound can be a viable route, many potent kinase inhibitors incorporate a closely related 6-(methylsulfonyl)pyridin-3-yl moiety, often introduced via Suzuki or other cross-coupling reactions. This approach allows for greater modularity in the synthetic strategy. For the purpose of these application notes, we will focus on a representative example of a kinase inhibitor containing the 6-(methylsulfonyl)pyridine core to illustrate the synthetic and analytical methodologies.

Featured Kinase Inhibitor: A Potent and Selective MEK1/2 Inhibitor

To illustrate the application of the 6-(methylsulfonyl)pyridine moiety in kinase inhibitor development, we will use a potent and selective inhibitor of MEK1/2 as a case study. While not directly synthesized from this compound, its structure highlights the importance of the methylsulfonylpyridine core for activity. The inhibitor, which we will refer to as "Compound X" for illustrative purposes, demonstrates the typical characteristics of compounds in this class.

Table 1: Biological Activity of Compound X and Analogs

| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |

| Compound X | MEK1 | 10 | 50 | Fictional Data |

| Analog 1 (w/o -SO2Me) | MEK1 | >1000 | >5000 | Fictional Data |

| Analog 2 (w/o -CN) | MEK1 | 500 | 2500 | Fictional Data |

| Staurosporine (Control) | Pan-kinase | 1 | 5 | Fictional Data |

Signaling Pathway and Mechanism of Action

Compound X targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many cancers. By inhibiting MEK1/2, Compound X prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors incorporating the 6-(methylsulfonyl)pyridine moiety.

Protocol 1: Synthesis of a 6-(Methylsulfonyl)pyridine-containing Kinase Inhibitor (Illustrative)

This protocol outlines a multi-step synthesis of a generic kinase inhibitor ("Compound X") featuring the key 6-(methylsulfonyl)pyridine core, which can be adapted from intermediates like 6-(methylthio)nicotinonitrile or 6-chloronicotinonitrile through oxidation and subsequent coupling reactions.

Step 1: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine

-

To a solution of 6-chloropyridin-3-amine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) and stir at 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour into ice-water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-(methylthio)pyridin-3-amine.

-

Dissolve the 6-(methylthio)pyridin-3-amine in dichloromethane and cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise and stir at room temperature for 12 hours.

-

Quench the reaction with aqueous sodium thiosulfate solution and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(methylsulfonyl)pyridin-3-amine.

Step 2: Buchwald-Hartwig Cross-Coupling

-